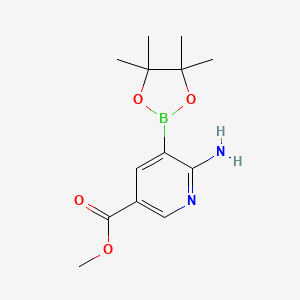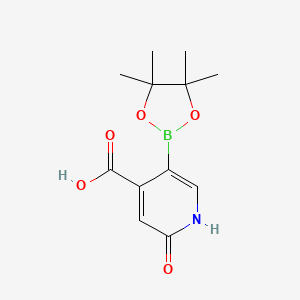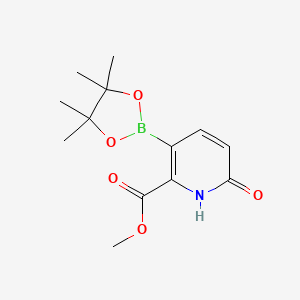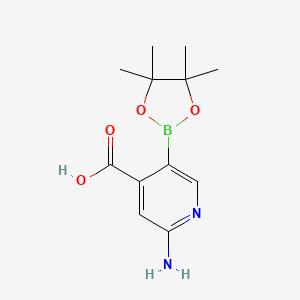
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is known for its role as a building block in the synthesis of various complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid typically involves the borylation of 2-aminopyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the boronic ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield amino-substituted pyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as DMF and THF. The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid is widely used in scientific research due to its versatility:
作用机制
The mechanism by which 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid exerts its effects involves its ability to act as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The molecular targets and pathways involved often include enzymes and receptors that play critical roles in various biological processes .
相似化合物的比较
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
What sets 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid apart from similar compounds is its unique structure that combines an amino group, a boronic ester, and a carboxylic acid. This combination allows for a wide range of chemical modifications and applications, making it a highly versatile compound in both research and industrial settings .
属性
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-15-9(14)5-7(8)10(16)17/h5-6H,1-4H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQTTRMLZAEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride](/img/structure/B7957696.png)
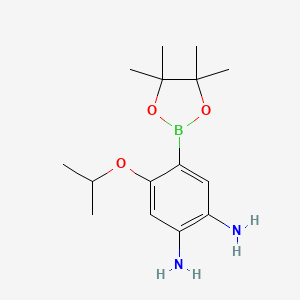
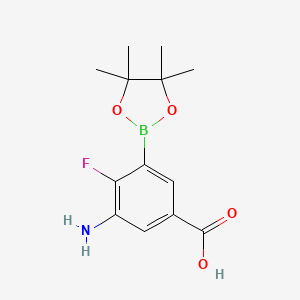
![1-[4-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol](/img/structure/B7957706.png)
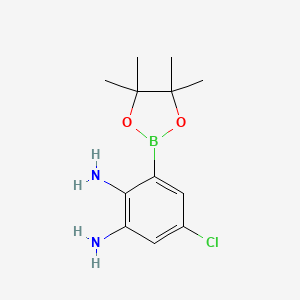
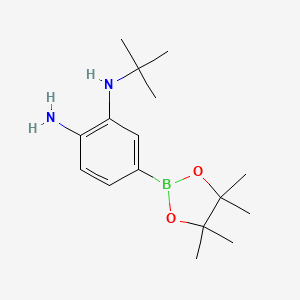
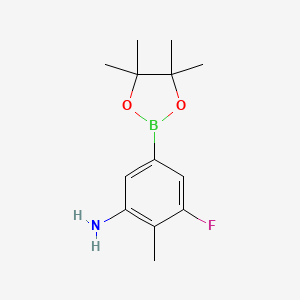

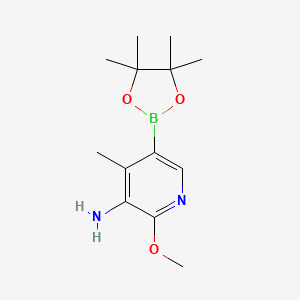
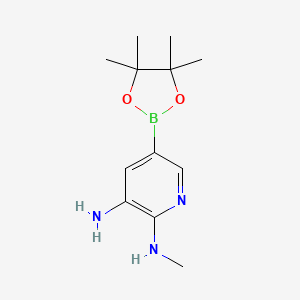
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride](/img/structure/B7957751.png)
